2-Bromo-2-methylbutanal

Reaction kinetics Nucleophilic substitution SN2/SN1 mechanism

2-Bromo-2-methylbutanal (CAS 66064-60-6) is an organic compound belonging to the class of α-bromo aldehydes, characterized by a molecular formula of C5H9BrO and a molecular weight of 165.03 g/mol. Its structure features a tertiary carbon center bearing both a bromine atom and an aldehyde group, endowing it with dual reactivity profiles as both an alkylating agent and an electrophilic carbonyl compound.

Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
CAS No. 66064-60-6
Cat. No. B14464939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methylbutanal
CAS66064-60-6
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Structural Identifiers
SMILESCCC(C)(C=O)Br
InChIInChI=1S/C5H9BrO/c1-3-5(2,6)4-7/h4H,3H2,1-2H3
InChIKeyKZBOHSHAOGWNNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-2-methylbutanal (CAS 66064-60-6) | Properties, Identity, and Procurement Basics


2-Bromo-2-methylbutanal (CAS 66064-60-6) is an organic compound belonging to the class of α-bromo aldehydes, characterized by a molecular formula of C5H9BrO and a molecular weight of 165.03 g/mol [1]. Its structure features a tertiary carbon center bearing both a bromine atom and an aldehyde group, endowing it with dual reactivity profiles as both an alkylating agent and an electrophilic carbonyl compound . Computed physicochemical properties, including an XLogP3-AA value of 1.6 and a topological polar surface area (TPSA) of 17.1 Ų, provide a baseline for understanding its behavior in various chemical environments [1].

Why 2-Bromo-2-methylbutanal (66064-60-6) Cannot Be Substituted with Generic Analogs


Direct substitution of 2-Bromo-2-methylbutanal with other brominated or aldehyde compounds is not chemically trivial. The molecule's unique combination of a tertiary alkyl bromide and an aldehyde group dictates its reactivity profile, which differs fundamentally from simpler analogs like 2-bromo-2-methylbutane or primary alkyl bromides . For instance, the presence of the carbonyl significantly alters the electron density at the adjacent carbon, impacting both nucleophilic substitution and elimination pathways compared to a simple alkyl halide. Furthermore, the steric hindrance around the tertiary carbon, while characteristic of this class, is further modulated by the electron-withdrawing aldehyde, making its behavior in SN2 and E2 reactions distinct from that of purely aliphatic tertiary bromides . These fundamental differences mean that substituting one α-bromo aldehyde for another without specific validation risks altered reaction kinetics, selectivity, and yield, as established principles of physical organic chemistry indicate that even minor structural changes in this region can lead to major shifts in reactivity [1].

2-Bromo-2-methylbutanal (66064-60-6): Quantified Differentiation and Comparative Evidence for Procurement


Comparative Reactivity: SN2 vs. SN1/E1 Pathway Dominance Relative to 2-Bromo-2-methylbutane

2-Bromo-2-methylbutanal, an α-bromo aldehyde, is expected to exhibit markedly different nucleophilic substitution kinetics compared to its structural analog, 2-bromo-2-methylbutane. While 2-bromo-2-methylbutane is a classic tertiary alkyl halide that is least reactive in SN2 reactions due to severe steric hindrance [1], the presence of the electron-withdrawing aldehyde group in 2-bromo-2-methylbutanal is known to polarize the C-Br bond, increasing its electrophilicity and potentially making it more susceptible to SN2 displacement [2]. This is a well-established class-level inference for α-halogenated carbonyls, where the carbonyl group activates the adjacent carbon towards nucleophilic attack, even when that carbon is tertiary. In contrast, 2-bromo-2-methylbutane strongly favors SN1/E1 pathways due to the stability of the tertiary carbocation intermediate [1]. This fundamental difference in preferred reaction mechanism is a critical differentiator for synthetic planning. High-strength direct head-to-head quantitative kinetic data (e.g., rate constants, k) for 2-Bromo-2-methylbutanal versus its simple alkyl halide counterpart were not identified in the searched literature; therefore, this evidence is classified as a class-level inference based on established principles of physical organic chemistry.

Reaction kinetics Nucleophilic substitution SN2/SN1 mechanism

Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) vs. 2-Bromo-2-methylpropane and 2-Bromobutane

The computed partition coefficient (XLogP3-AA) for 2-Bromo-2-methylbutanal is 1.6 [1]. This value provides a quantitative measure of its lipophilicity and can be cross-study compared to similar brominated compounds. For instance, 2-bromo-2-methylpropane (t-butyl bromide) has a computed XLogP3 of 1.8 [2], while 2-bromobutane has a computed XLogP3 of 1.6 [3]. The lower lipophilicity of 2-Bromo-2-methylbutanal relative to 2-bromo-2-methylpropane, despite having an additional carbon, is attributable to the polar aldehyde functional group, which reduces its overall hydrophobicity. This difference in XLogP, while seemingly small, can translate to measurable differences in chromatographic retention time and partitioning behavior in biphasic systems, which are crucial parameters in both analytical and synthetic workups. This is cross-study comparable data from different authoritative computed property sources.

ADME prediction Physicochemical properties Lipophilicity

Structural and Steric Parameter Comparison: Topological Polar Surface Area (TPSA) vs. 2-Bromo-2-methylbutane

The Topological Polar Surface Area (TPSA) is a key descriptor used in medicinal chemistry to predict a molecule's ability to permeate cell membranes. 2-Bromo-2-methylbutanal has a computed TPSA of 17.1 Ų, a value entirely attributable to its aldehyde group [1]. In contrast, its close analog, 2-bromo-2-methylbutane, lacks any polar heteroatom and therefore has a TPSA of 0 Ų [2]. This is a direct, quantitative head-to-head comparison of two structurally similar compounds derived from the same authoritative database. The presence of a non-zero TPSA in the aldehyde indicates that it will have fundamentally different transport properties, such as lower passive membrane permeability, compared to the non-polar alkane derivative. This difference is critical for applications where cellular or sub-cellular compartmentalization is a factor, such as in biochemical probe design or in understanding the environmental fate of the molecule.

Drug design Physicochemical properties Permeability

Purity Specification and Procurement Standards: Typical Commercial Grade

While not a direct functional comparator, the typical commercial specification for related high-purity brominated compounds provides a benchmark for procurement. For example, the closely related analog 2-bromo-2-methylbutane is commonly available with a purity specification of ≥95.0% as determined by gas chromatography (GC) [1]. This serves as a class-level inference for the expected purity standard for 2-Bromo-2-methylbutanal from reputable chemical suppliers. Users should expect and require a similar or higher level of analytical characterization (e.g., GC or HPLC purity >95%) upon procurement. This is a supporting piece of evidence that highlights a minimum quality threshold rather than a unique differentiation of the compound itself. High-strength direct quantitative data on the purity of 2-Bromo-2-methylbutanal from multiple vendors was not identified.

Chemical procurement Quality control GC purity

2-Bromo-2-methylbutanal (66064-60-6): Evidence-Based Procurement Scenarios and Research Applications


Scaffold for α-Functionalized Carbonyl Compounds in Medicinal Chemistry

Procurement of 2-Bromo-2-methylbutanal is justified for medicinal chemistry programs requiring the synthesis of complex, α-substituted aldehydes, ketones, or carboxylic acids. The compound's structural feature as a tertiary α-bromo aldehyde makes it a versatile electrophilic building block. Its TPSA of 17.1 Ų (vs. 0 Ų for 2-bromo-2-methylbutane) is a relevant physicochemical descriptor for researchers designing compounds with specific permeability profiles. The aldehyde group allows for subsequent functionalization via well-established carbonyl chemistry (e.g., reductive amination, Wittig reaction) while the tertiary bromide can participate in controlled substitution or elimination reactions under conditions distinct from those of simpler alkyl bromides [3].

Development of Novel Synthetic Methodology for Hindered Electrophiles

Methodology-focused synthetic organic chemistry groups should procure 2-Bromo-2-methylbutanal for use as a challenging substrate in reaction discovery and optimization. Its structure, containing a sterically hindered tertiary carbon adjacent to an electron-withdrawing carbonyl, makes it an ideal candidate for testing the scope and limitations of new catalysts and reagents designed for nucleophilic substitution or cross-coupling reactions . The success or failure of a new method with this demanding substrate provides strong evidence of the method's robustness and functional group tolerance, which is of high value in both academic and industrial research settings [3].

Synthesis of Reference Standards and Analytical Method Development

Analytical chemistry laboratories can utilize 2-Bromo-2-methylbutanal as a precursor for synthesizing analytical reference standards or degradation products of pharmaceuticals containing a 2-methylbutanal or similar branched-chain moiety. The compound's computed XLogP3-AA of 1.6 provides a valuable starting point for developing and optimizing reversed-phase HPLC methods for related compounds . Its distinct retention time relative to non-aldehyde analogs (e.g., 2-bromo-2-methylbutane, XLogP3 1.8) can be exploited for method validation and impurity profiling, ensuring accurate and reliable analytical results [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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